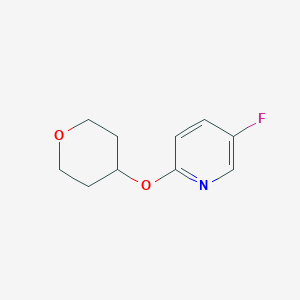
5-Fluoro-2-(oxan-4-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(oxan-4-yloxy)pyridine, also known as [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid, is a chemical compound used in scientific research . It has a molecular weight of 241.03 and its IUPAC name is (5-fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a series of novel α-glucosidase inhibitors . The synthesis involved the preparation of a series of 5-fluoro-2-oxindole derivatives .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(oxan-4-yloxy)pyridine can be represented by the InChI code: 1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2-(oxan-4-yloxy)pyridine are not available in the search results, it’s worth noting that fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
5-Fluoro-2-(oxan-4-yloxy)pyridine has a molecular weight of 241.03 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Docking and QSAR Studies for Kinase Inhibitors
Derivatives similar to 5-Fluoro-2-(oxan-4-yloxy)pyridine, such as fluorophenoxy-pyridinylamine compounds, have been studied for their roles as kinase inhibitors. Docking studies alongside quantitative structure-activity relationship (QSAR) analyses have been used to understand the molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into designing compounds with enhanced biological activities (Caballero et al., 2011).
Fluorescence Properties and Sensor Applications
Research on carbon dots (CDs) and organic fluorophores indicates the potential use of pyridine derivatives in creating high fluorescence quantum yield materials. The fluorescence properties of such compounds are crucial for developing new materials for sensing and imaging applications (Shi et al., 2016).
Synthesis of Key Intermediates
The synthesis of key intermediates like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine demonstrates the utility of fluorinated pyridine derivatives in preparing potent inhibitors, showcasing the relevance of such compounds in medicinal chemistry (Zhang et al., 2009).
Chemosensor Development
Fluorinated pyridine derivatives have been explored for developing chemosensors, particularly for metal ion detection. These compounds exhibit selectivity and sensitivity, making them suitable for applications in environmental monitoring and biological imaging (Hagimori et al., 2013).
Corrosion Inhibition Studies
Studies on piperidine derivatives, including those with fluorinated pyrimidine groups, have been conducted to explore their adsorption and corrosion inhibition properties on metal surfaces. These investigations are crucial for applications in materials science and engineering to protect metals from corrosion (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGTXZVOCNMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxan-4-yloxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

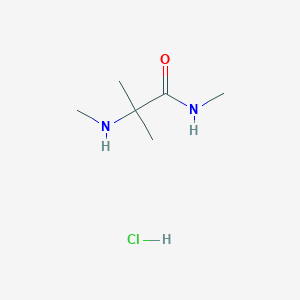
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
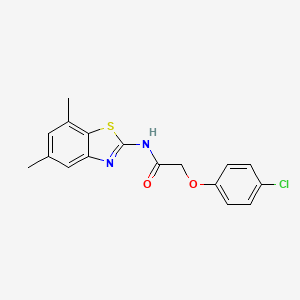
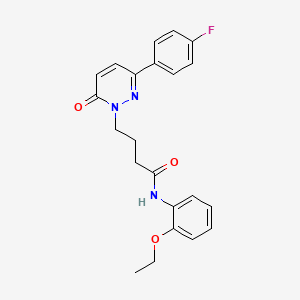
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
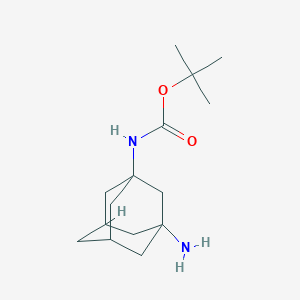
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
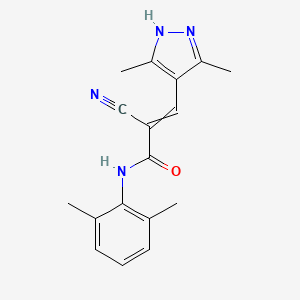
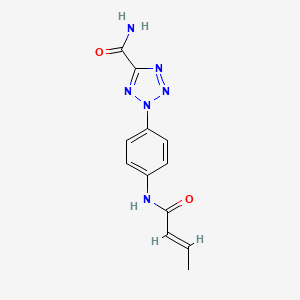
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)